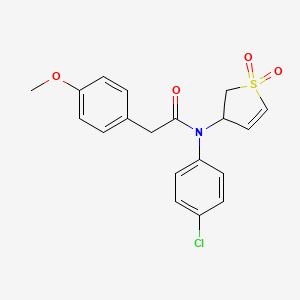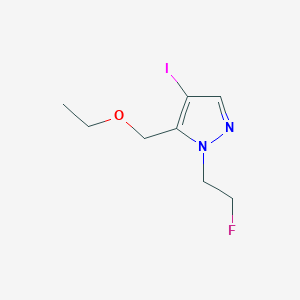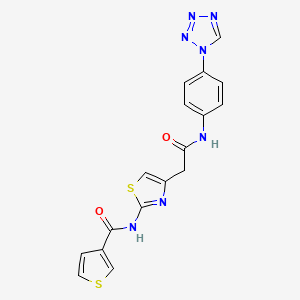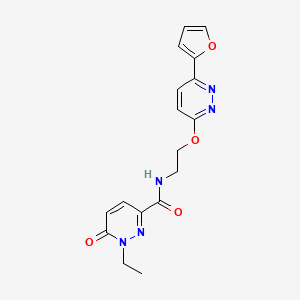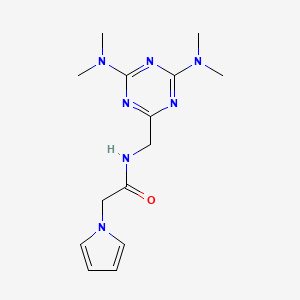
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide is a compound with potential interest in various fields of chemistry and materials science. This compound, like its related derivatives, exhibits interesting chemical and physical properties due to its unique structural composition.
Synthesis Analysis
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide involves intermediate steps leading to the target compound. Key intermediates such as (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine and related acetamide derivatives play crucial roles in the synthesis pathway. These compounds are synthesized using 1H NMR, 13C NMR, HRMS, and FT-IR spectroscopy, with their structures confirmed through single-crystal X-ray diffraction and density functional theory (DFT) studies (Geng et al., 2023).
Molecular Structure Analysis
The molecular structure of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide and its intermediates has been extensively studied using single-crystal X-ray diffraction and DFT calculations. These studies provide insights into the conformational dynamics and the electronic structure of the compound, helping understand its reactivity and properties. The molecular electrostatic potential and frontier molecular orbitals have been investigated, revealing significant physicochemical characteristics (Geng et al., 2023).
Applications De Recherche Scientifique
Structural Analysis and Chemical Properties
The title compound, part of a new series of 4,6-diaminotriazines, exhibits structural uniqueness with its planar conformation facilitating π-conjugation, supported by an extensive network of hydrogen bonds and π–π stacking interactions, contributing to its stability and potential utility in various applications, as demonstrated in the crystallographic study by Liping Lu et al. (2004).
Antimicrobial Activity
A key intermediate compound, closely related to the molecule , was utilized for the synthesis of various heterocycles with demonstrated antimicrobial properties. This includes the development of coumarin, pyridine, pyrrole, and other derivatives, indicating the potential of such compounds in creating effective antimicrobial agents, as explored by S. Bondock et al. (2008).
Neuroprotective Effects
The molecule is structurally related to compounds showing amnesia-reversal activity, highlighting a series of N-[(disubstituted-amino)alkyl]-2-oxo-1-pyrrolidineacetamides with significant effects on reversing electroconvulsive shock-induced amnesia in mice. These findings suggest potential therapeutic applications in cognitive disorders, as investigated by D. Butler et al. (1984).
Antimycobacterial and Antifungal Activities
Research on bis(3,5-dimethylpiperidinyl)-1,3,5-triazinyl)-N-(phenyl/benzothiazolyl)-acetamides, closely related structures, revealed significant antimicrobial and antimycobacterial actions, providing a basis for the development of new therapeutic agents targeting resistant bacterial and fungal strains. The pharmacological screening highlighted the influence of various substituents on the biological efficacy of these compounds, as detailed by Amit B. Patel et al. (2012).
Biofilm Inhibition and MurB Enzyme Inhibition
Derivatives incorporating a similar structural motif have shown potent biofilm inhibition against various bacterial strains, surpassing standard drugs in efficacy. Moreover, specific derivatives demonstrated significant inhibitory activity against the MurB enzyme, a crucial target in bacterial cell wall synthesis, indicating their potential in addressing bacterial resistance and biofilm-associated infections, as elucidated by Ahmed E. M. Mekky et al. (2020).
Propriétés
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-pyrrol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O/c1-19(2)13-16-11(17-14(18-13)20(3)4)9-15-12(22)10-21-7-5-6-8-21/h5-8H,9-10H2,1-4H3,(H,15,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXULQOTWXBBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CN2C=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-(1H-pyrrol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


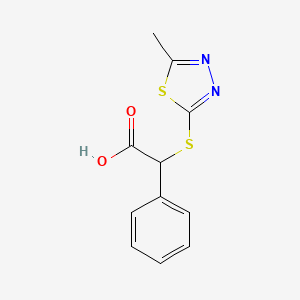

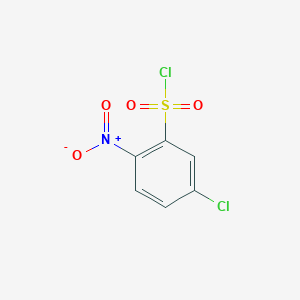
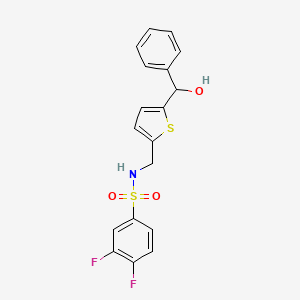
![(5-Methylpyrazin-2-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485469.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2485471.png)
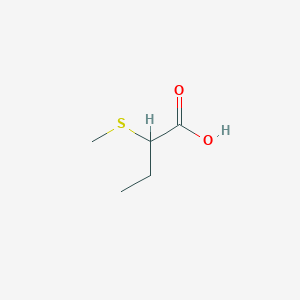
![3-(2,4-dichlorobenzyl)-4-hydroxy-1-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-2(1H)-pyridinone](/img/structure/B2485473.png)
